molecular formula C10H9BrN2 B3089320 4-(4-Bromophenyl)-1-methyl-1h-pyrazole CAS No. 1191616-45-1

4-(4-Bromophenyl)-1-methyl-1h-pyrazole

Cat. No.: B3089320
CAS No.: 1191616-45-1
M. Wt: 237.10
InChI Key: NGFPKROKTIBKMD-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with a bromophenyl group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

    Bromination: The bromination of the phenyl ring is achieved by reacting the pyrazole derivative with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Substitution Reaction: The final step involves the substitution of the bromine atom with a methyl group, which can be accomplished using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: De-brominated pyrazole derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-(4-Bromophenyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound is utilized in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the biological activity of pyrazole derivatives and their interactions with various biological targets.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1H-pyrazole: Lacks the methyl group at the 1-position.

    4-(4-Chlorophenyl)-1-methyl-1H-pyrazole: Substitutes the bromine atom with a chlorine atom.

    4-(4-Fluorophenyl)-1-methyl-1H-pyrazole: Substitutes the bromine atom with a fluorine atom.

Uniqueness

4-(4-Bromophenyl)-1-methyl-1H-pyrazole is unique due to the presence of both the bromophenyl and methyl groups, which can influence its reactivity and biological activity. The bromine atom provides a site for further functionalization, while the methyl group can affect the compound’s lipophilicity and binding interactions.

Biological Activity

4-(4-Bromophenyl)-1-methyl-1H-pyrazole is a compound belonging to the pyrazole class of heterocyclic organic compounds, which are known for their diverse biological activities. This compound features a bromophenyl group and a methyl group on the pyrazole ring, contributing to its pharmacological potential. Research has indicated that pyrazoles exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them significant in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound typically involves the cyclocondensation of hydrazines with substituted aryl compounds. Various methodologies have been reported for its synthesis, yielding products that can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The molecular structure can be represented as follows:

  • Chemical Structure :
C10H9BrN2\text{C}_{10}\text{H}_{9}\text{Br}\text{N}_{2}

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess significant antimicrobial properties. In studies, this compound exhibited activity against various bacterial strains, including E. coli and S. aureus. The compound's effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays.

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli32
This compoundS. aureus16

Anti-inflammatory Properties

Pyrazoles are also recognized for their anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, one study reported an inhibition rate of up to 85% for TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs.

Cytokine Inhibition (%) Concentration (µM)
TNF-α8510
IL-67610

The mechanism by which this compound exerts its biological effects is linked to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability. This interaction may lead to the modulation of signaling pathways involved in inflammation and microbial resistance.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazoles in treating various diseases:

  • Anti-cancer Activity : A study investigated the anticancer properties of pyrazole derivatives, including this compound, against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound showed promising cytotoxic effects with IC50 values in the low micromolar range.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of this compound in models of neurodegeneration, demonstrating its ability to reduce oxidative stress markers and improve neuronal survival rates.

Properties

IUPAC Name

4-(4-bromophenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFPKROKTIBKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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